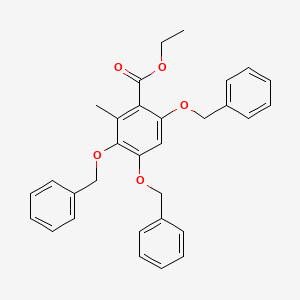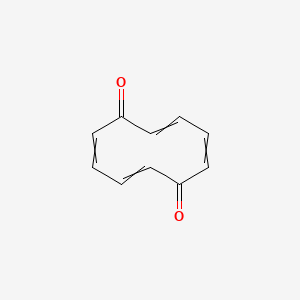
Cyclodeca-2,4,7,9-tetraene-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclodeca-2,4,7,9-tetraene-1,6-dione is an organic compound with the molecular formula C10H6O2. It is a cyclic diketone with conjugated double bonds, making it an interesting subject for various chemical studies. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclodeca-2,4,7,9-tetraene-1,6-dione can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the cyclization of 1,6-diketones in the presence of a strong acid like sulfuric acid can yield this compound. Another method involves the use of palladium-catalyzed coupling reactions to form the cyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclodeca-2,4,7,9-tetraene-1,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and diketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives and amine-substituted compounds.
Wissenschaftliche Forschungsanwendungen
Cyclodeca-2,4,7,9-tetraene-1,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism by which cyclodeca-2,4,7,9-tetraene-1,6-dione exerts its effects depends on the specific reaction or application. In general, the compound’s conjugated double bonds and diketone groups allow it to interact with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Cyclodeca-2,4,7,9-tetraene-1,6-dione can be compared with other cyclic diketones and conjugated systems:
Cyclodecapentaene: This compound has a similar cyclic structure but with five double bonds instead of four. It is less stable due to increased ring strain.
Cyclooctatetraene: Another conjugated cyclic compound, but with eight carbon atoms and four double bonds. It is known for its non-aromatic behavior.
Cycloheptatriene: A seven-membered ring with three double bonds, often used in studies of aromaticity and antiaromaticity.
This compound stands out due to its unique combination of conjugated double bonds and diketone groups, making it a versatile compound for various chemical and biological applications.
Eigenschaften
CAS-Nummer |
58597-76-5 |
|---|---|
Molekularformel |
C10H8O2 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
cyclodeca-2,4,7,9-tetraene-1,6-dione |
InChI |
InChI=1S/C10H8O2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h1-8H |
InChI-Schlüssel |
YSZANYOMLSUPLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C=CC=CC(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[4-(dibutylamino)phenyl]-](/img/structure/B14601510.png)
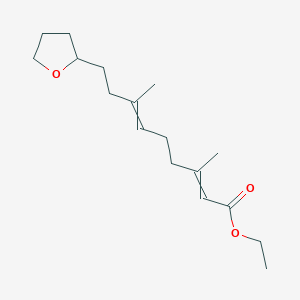
![2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14601524.png)
![1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14601527.png)

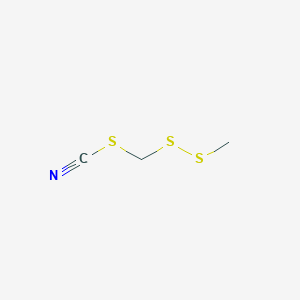
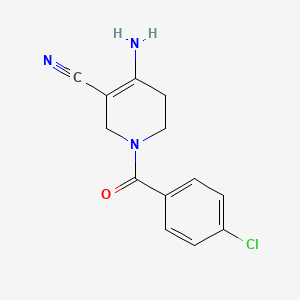
![Methanone, phenyl[1-(phenylmethyl)cyclopropyl]-](/img/structure/B14601551.png)
![Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14601552.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol)](/img/structure/B14601563.png)


